3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
Description
3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one (CAS: 1321715-78-9) is a quinazolinone derivative featuring a hydroxyphenyl substituent at position 3 and a (Z)-configured indolylidene methyl group at position 2. Its molecular formula is C23H15N3O3 (molecular weight: 381.38 g/mol), with a predicted density of 1.40±0.1 g/cm³ and a pKa of 10.05±0.30 .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-15-11-9-14(10-12-15)26-21(24-20-8-4-2-6-17(20)23(26)29)13-18-16-5-1-3-7-19(16)25-22(18)28/h1-13,27H,(H,25,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAGBDKBELKMJW-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332141 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1321715-78-9 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 381.38 g/mol. Its structure features a quinazolinone core substituted with a hydroxyphenyl group and an indole-derived moiety, which are essential for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H15N3O |
| Molecular Weight | 381.38 g/mol |
| Density | 1.40 g/cm³ (predicted) |
| pKa | 10.05 (predicted) |
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, particularly against pathogenic bacteria and fungi.
- Case Study : A study evaluated the antibacterial activity against Mycobacterium tuberculosis and found that derivatives of quinazolinones exhibited significant inhibitory effects, suggesting potential for development as anti-tuberculosis agents .
Anticholinesterase Activity
The compound has shown potential as an anticholinesterase agent, which is crucial for treating conditions like Alzheimer's disease.
- Research Findings : Inhibition studies using Ellman's method revealed that certain derivatives of quinazolinone exhibited comparable efficacy to donepezil, a standard drug for Alzheimer's treatment .
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes.
- Inhibition Studies : Compounds similar to the one discussed have been shown to inhibit COX-2 activity effectively, which is vital in managing inflammatory diseases .
Table 2: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Potential
Research has indicated that quinazolinone derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The underlying mechanisms may involve the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolinones are also noteworthy. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, potentially making them useful in treating inflammatory conditions .
Case Study 1: Antimicrobial Activity
In a controlled study, the compound was tested against a panel of pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic use. Further studies are warranted to explore its efficacy in vivo .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally analogous quinazolinones and indole derivatives (Table 1). Key differences include substituent groups, molecular weight, and functional moieties.
Table 1: Structural and Molecular Properties of Analogous Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-hydroxyphenyl group increases hydrophilicity compared to methoxy (9d) or chloro (9h) substituents, which may enhance solubility in aqueous environments .
- Hybrid Structures : BQC1 incorporates a carboxamidine linker, enabling interactions with charged residues in biological targets, unlike the target compound’s simpler indolylidene group.
Physicochemical Properties :
- pKa: The target compound’s phenolic -OH group (pKa ~10.05) is more acidic than methoxy or chloro substituents, influencing ionization at physiological pH .
- Thermal Stability : Compounds like 9d and 9h exhibit melting points of 113–134°C , while the target compound’s stability is inferred from its solid-state structure .
Anti-HIV Activity :
- Mannich bases of isatin derivatives (e.g., Pan I and Pan M) demonstrate anti-HIV-1 activity , suggesting that the target compound’s indole moiety could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
